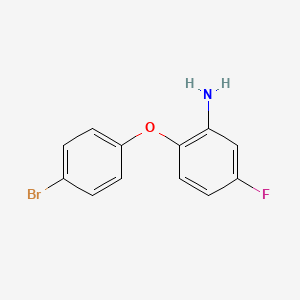
2-(4-Bromophenoxy)-5-fluoroaniline
Overview
Description
“2-(4-Bromophenoxy)-5-fluoroaniline” is likely a compound that contains a bromine atom and a fluorine atom attached to different positions of a phenyl ring, which is further connected to an aniline group . It’s part of a class of compounds known as bromophenols, which are used as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenoxy)-5-fluoroaniline” are not available, similar compounds are often synthesized through S-alkylation, a process involving the reaction of an appropriate carboxylic acid hydrazide with an aryl isothiocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenoxy)-5-fluoroaniline” would depend on its specific structure. For instance, similar compounds like “4-Bromophenol” have a melting point of 61-64 °C, are insoluble in water, and soluble in ethanol .Scientific Research Applications
Metabonomic Assessment of Toxicity
A study by Bundy et al. (2002) explored the use of high-resolution 1H NMR spectroscopy for the metabonomic assessment of toxicity of fluoroaniline derivatives in earthworms, demonstrating the technique's utility in identifying novel biomarkers of xenobiotic toxicity. This method could potentially be applied to understand the mechanism of action of toxic chemicals, including derivatives of fluoroaniline like "2-(4-Bromophenoxy)-5-fluoroaniline" (Bundy et al., 2002).
Synthesis and Biological Activities
Research by Abdel‐Wadood et al. (2014) focused on the synthesis of new quinoline derivatives using "2-Bromo-4-fluoroaniline" as a starting material. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential for the development of new therapeutic agents (Abdel‐Wadood et al., 2014).
Antioxidant Effects of Bromophenols
A study conducted by Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red algae Vertebrata lanosa. These compounds demonstrated potent antioxidant effects, hinting at the potential for "2-(4-Bromophenoxy)-5-fluoroaniline" derivatives to possess similar properties (Olsen et al., 2013).
Fluorophenol Synthesis for Radiopharmaceuticals
Ross et al. (2011) described the synthesis of no-carrier-added 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, illustrating the compound's relevance in creating radiopharmaceuticals that could be used in positron emission tomography (PET) imaging (Ross et al., 2011).
properties
IUPAC Name |
2-(4-bromophenoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOHPKDYQOHABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



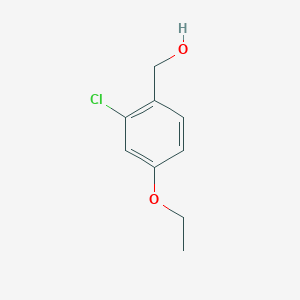
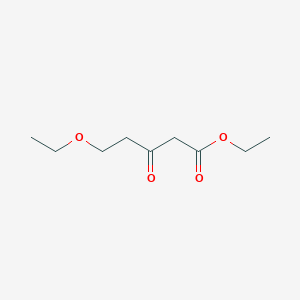
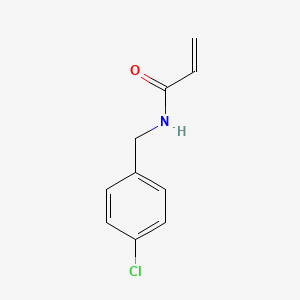
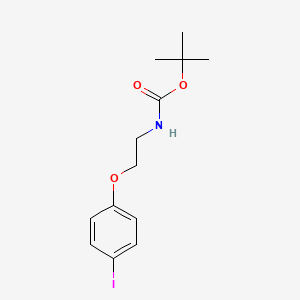
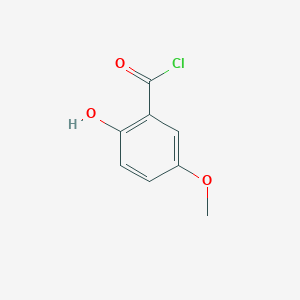

![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)
![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)
![2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B3105099.png)
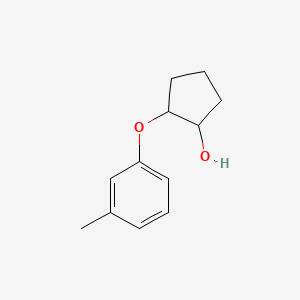
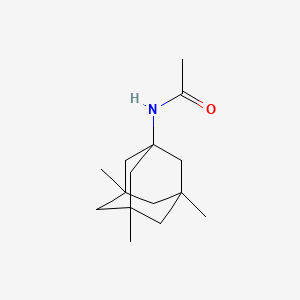
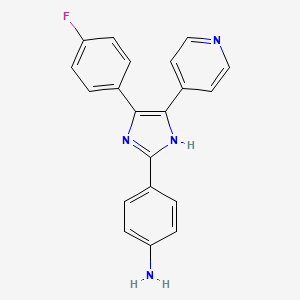
![3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B3105137.png)
